molecular formula C22H16BrN3O6 B6030587 N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

Cat. No. B6030587
M. Wt: 498.3 g/mol
InChI Key: DBXKZAXVGYHEIF-UHFFFAOYSA-N
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Description

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide involves the inhibition of specific enzymes, which leads to changes in biochemical and physiological processes. For example, inhibition of tyrosine kinases can affect cell signaling pathways and cell growth, while inhibition of phosphodiesterases can affect cyclic nucleotide signaling and smooth muscle relaxation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzymes that are inhibited. Inhibition of tyrosine kinases can lead to decreased cell growth and proliferation, while inhibition of phosphodiesterases can lead to increased cyclic nucleotide levels and smooth muscle relaxation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide in lab experiments is its specificity for certain enzymes, which can help researchers study the effects of inhibiting these enzymes in a controlled manner. However, one limitation is that this compound may not be suitable for all types of experiments, as its mechanism of action is limited to specific enzymes.

Future Directions

There are several potential future directions for research involving N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide. One direction is the development of drugs targeting specific enzymes that are inhibited by this compound. Another direction is the exploration of other potential applications for this compound in scientific research, such as in the study of cellular signaling pathways. Additionally, further research may be needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis method for N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide involves the reaction of 3-bromo-4-methoxyaniline with 2-aminophenol in the presence of a catalyst to form 2-(3-bromo-4-methoxyphenyl)benzoxazole. This compound is then reacted with 4-nitrophenol and chloroacetyl chloride to form the final product.

Scientific Research Applications

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide has potential applications in scientific research, particularly in the field of biochemistry. This compound has been found to have inhibitory effects on certain enzymes, including tyrosine kinases and phosphodiesterases, which are involved in various cellular processes. This makes it a potential candidate for the development of drugs targeting these enzymes.

properties

IUPAC Name

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O6/c1-30-19-8-2-13(10-17(19)23)22-25-18-11-14(3-9-20(18)32-22)24-21(27)12-31-16-6-4-15(5-7-16)26(28)29/h2-11H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXKZAXVGYHEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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